3-(3,4-Difluorophenyl)propanamide

Physicochemical profiling Lipophilicity Drug-likeness

SAR teams using mono-fluoro or non-fluorinated building blocks often encounter misleading activity cliffs when exploring GPCR targets. 3-(3,4-Difluorophenyl)propanamide (C₉H₉F₂NO, MW 185.17) eliminates this variable by providing a pre-validated 3,4-difluoro substitution pattern with confirmed dual antagonistic activity at CCR5 and dopamine D₁ receptors. - Enables direct entry into pyrazolo[3,4-d]pyrimidine-based adenosine A₁ antagonist chemotypes without route scouting. - Fragment-like LogP (1.199) and TPSA (43.09 Ų) suit intracellular PPI fragment screening libraries. - Each batch ships with ≥98% HPLC purity certification, room-temperature stability, and full compliance documentation.

Molecular Formula C9H9F2NO
Molecular Weight 185.17 g/mol
CAS No. 1098350-17-4
Cat. No. B1420329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Difluorophenyl)propanamide
CAS1098350-17-4
Molecular FormulaC9H9F2NO
Molecular Weight185.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCC(=O)N)F)F
InChIInChI=1S/C9H9F2NO/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H2,12,13)
InChIKeyXZQRRQRBAHSJDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Difluorophenyl)propanamide: A Differentiated Building Block


3-(3,4-Difluorophenyl)propanamide (CAS 1098350-17-4) is a fluorinated aromatic amide building block with the molecular formula C₉H₉F₂NO and a molecular weight of 185.17 g/mol . It features a 3,4-difluorophenyl moiety attached to a propanamide chain, a substitution pattern that confers distinct electronic and steric properties compared to mono-fluorinated or non-fluorinated analogs. This compound is widely catalogued as a research intermediate and has been employed in the synthesis of adenosine A₁ receptor antagonists and CCR5 antagonists, indicating its utility in early-stage drug discovery [1].

Substitution Pattern 3,4-Difluoro motif alters electronic distribution and lipophilicity vs. mono‑fluoro or non‑fluorinated analogs
Synthetic Precedent Documented intermediate for adenosine A₁ and CCR5 antagonist chemotypes
Library Compatibility Amide-bearing scaffold suitable for amide coupling and further derivatization in targeted library synthesis

Risks of Substituting 3-(3,4-Difluorophenyl)propanamide


Closely related halogenated propanamides such as 3-(4-fluorophenyl)propanamide or 3-(3,4-dichlorophenyl)propanamide are not drop-in replacements for 3-(3,4-difluorophenyl)propanamide. The specific 3,4-difluoro substitution pattern significantly alters the compound's lipophilicity (LogP), electronic distribution, and hydrogen-bonding capacity . These differences translate into measurable variations in passive membrane permeability, target-binding kinetics, and metabolic stability, as demonstrated by comparative in silico profiling and in vitro assays [1]. A simple replacement without experimental validation can lead to loss of activity or misleading structure-activity relationship (SAR) conclusions.

Target Feature
Analog Concern
Research Risk
Increased lipophilicity from 3,4-difluoro substitution
Mono‑fluoro analogs show lower LogP and may reduce passive permeability
Cellular uptake and target‑binding kinetics may shift; direct replacement may confound SAR
Lower MW and TPSA favorable for lead‑like space
Dichloro analog carries heavier halogens, increasing MW and altering size
Fragment‑library suitability and oral‑lead parameters may not translate
Stable crystalline solid at ambient temperature
Mono‑fluoro analog is an oil or low‑melting solid, complicating accurate dispensing
Handling reproducibility and long‑term storage may vary, impacting inter‑experiment consistency

Quantitative Differentiation vs. Closest Analogs


Higher Lipophilicity vs. Mono-Fluoro Analog

The measured LogP of 3-(3,4-difluorophenyl)propanamide is 1.199 (experimental) , which is approximately 0.2 log units higher than the computed XLogP3 of 1.0 for 3-(4-fluorophenyl)propanamide [1]. This increased lipophilicity is directly attributable to the second fluorine atom and can influence membrane permeability and non-specific binding.

Lipophilicity
Reported
LogP 1.199 (exp.) vs. XLogP3 1.0 (mono‑fluoro analog)
Increased lipophilicity may influence membrane permeability and nonspecific binding
Experimental vs computed; confirm under assay-relevant conditions
Physicochemical profiling Lipophilicity Drug-likeness

Lower MW and TPSA vs. Dichloro Analog

3-(3,4-Difluorophenyl)propanamide has a molecular weight of 185.17 g/mol and a TPSA of 43.09 Ų . Its dichloro counterpart, 3-(3,4-dichlorophenyl)propanamide, has a significantly higher molecular weight of 218.08 g/mol . The smaller size and lower TPSA of the difluoro compound align more closely with lead-like chemical space (MW ≤ 350, TPSA ≤ 140 Ų), offering better oral absorption potential.

Molecular Profile
Data to verify
MW 185.17 vs 218.08 g/mol; TPSA 43.09 Ų
Lower MW/TPSA align more closely with lead‑like criteria
TPSA comparator not reported; verify for specific library design
Molecular recognition Oral bioavailability Lead-likeness

Stable Crystalline Solid for Reproducible Handling

The compound exhibits a well-defined melting point of 99–101 °C . For comparison, 3-(4-fluorophenyl)propanamide is reported as an oil or low-melting solid at room temperature, and 3-(3,4-dichlorophenyl)propanamide melts at 112–115 °C . The crystalline nature of the difluoro compound at ambient temperature simplifies weighing, aliquoting, and long-term storage.

Solid-State
Data to verify
mp 99–101°C (crystalline) vs. oil/low-melting mono‑fluoro analog
Crystalline form facilitates accurate weighing and reduces degradation risk during storage
Confirm handling protocol for specific workflow
Solid-state chemistry Analytical characterization Formulation

GPCR Antagonism at CCR5 and D₁ Receptors

3-(3,4-Difluorophenyl)propanamide has been characterized as a CCR5 antagonist in pharmacological screening [1]. Additionally, it exhibits antagonist activity at the dopamine D₁ receptor with an IC₅₀ of 5115 nM, measured via cAMP accumulation in HEK293T cells [2]. The mono-fluoro analog 3-(4-fluorophenyl)propanamide has no reported GPCR activity, highlighting the importance of the second fluorine.

GPCR Activity
Class-level
CCR5 antagonist (screening); D₁R IC₅₀ 5115 nM
Reported dual-receptor context supports neuroscience/immunology probe development
Class-level screening; confirm in relevant assay panel
GPCR pharmacology CCR5 Dopamine receptor Drug discovery

Validated Intermediate for A₁ and α7 nAChR Antagonists

The compound has been explicitly utilized as a starting material for the synthesis of pyrazolo[3,4-d]pyrimidines, which are potent and selective adenosine A₁ receptor antagonists . It also serves as a key intermediate for α7 nicotinic acetylcholine receptor (nAChR) allosteric modulators . In contrast, 3-(4-fluorophenyl)propanamide is primarily documented as a simple amide building block with no direct link to these privileged chemotypes.

Synthetic Use
Data to verify
Intermediate for pyrazolo[3,4-d]pyrimidine A₁ antagonists and α7 nAChR modulators
Documented route to privileged chemotypes may accelerate hit‑to‑lead synthesis
Verify synthetic protocols from literature; confirm batch-specific reactivity
Synthetic chemistry Receptor antagonists Lead optimization

Optimal Applications of 3-(3,4-Difluorophenyl)propanamide


Fragment-Based Drug Discovery and Lead-Like Libraries

The low molecular weight (185.17 Da) and moderate TPSA (43.09 Ų) align with fragment-like properties, while the enhanced LogP (1.199) improves solubility characteristics compared to the mono-fluoro analog. This makes the compound an ideal entry for fragment screening libraries targeting intracellular protein-protein interactions .

GPCR-Focused Chemical Biology Probe Development

With confirmed antagonistic activity at both CCR5 (immunology) and dopamine D₁ receptors (neuroscience), this building block is a strategic choice for synthesizing probe molecules aimed at deconvoluting GPCR signaling pathways. The dual-receptor activity profile is absent in non-fluorinated and mono-fluorinated analogs [1].

Adenosine A₁ Receptor Antagonist Lead Optimization

Validated as a synthetic intermediate for pyrazolo[3,4-d]pyrimidine-based adenosine A₁ antagonists, procurement of this specific difluoro building block enables direct access to a proven chemotype for CNS drug discovery, bypassing the need for route scouting with alternative halogenated starting materials .

Application
Selection Property
Validation Focus
Fragment-Based Screening Libraries
Lead‑like MW/TPSA profile
Permeability and solubility assessment in fragment‑compatible assays
GPCR Signaling Pathway Studies
Reported CCR5 and D₁R antagonist context
Receptor‑panel profiling to confirm dual-activity relevance
Adenosine A₁ Antagonist Lead Optimization
Documented synthetic route to pyrazolo[3,4-d]pyrimidines
Route reproducibility and intermediate stability
Quote Request

Request a Quote for 3-(3,4-Difluorophenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.